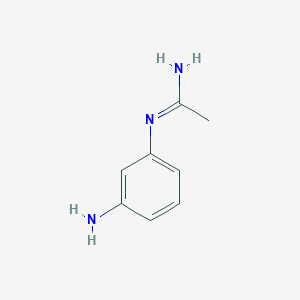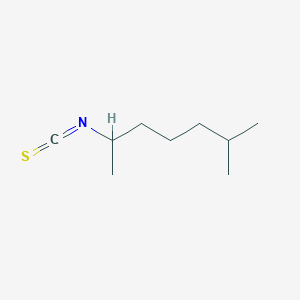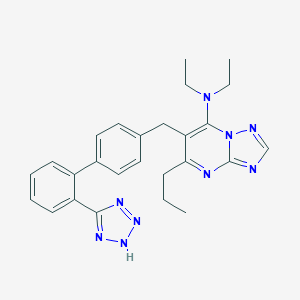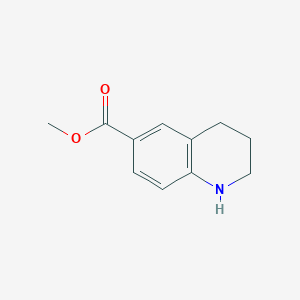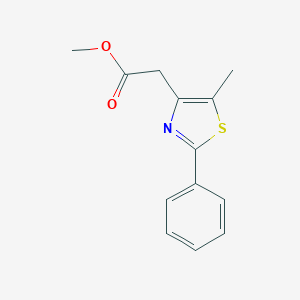
2-Methyl-2-acetyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-acetyl-1,3-dioxane is a cyclic acetal that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used as a protecting group for aldehydes and ketones in organic synthesis. Moreover, it has been extensively studied for its unique properties, which make it a promising candidate for drug delivery and other biomedical applications.
Applications De Recherche Scientifique
2-Methyl-2-acetyl-1,3-dioxane has been widely used in organic synthesis as a protecting group for aldehydes and ketones. It can be easily installed and removed under mild conditions, making it a versatile tool for the synthesis of complex molecules. In addition, this compound has been investigated for its potential use in drug delivery systems. The cyclic acetal ring can protect the drug molecule from degradation in the body and release it at a specific site or time, enhancing its efficacy and reducing side effects. Furthermore, 2-Methyl-2-acetyl-1,3-dioxane has been studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane is not fully understood. However, it is believed that the cyclic acetal ring can undergo hydrolysis in the presence of water or enzymes, releasing the aldehyde or ketone moiety. This process can be controlled by adjusting the pH, temperature, or concentration of the solution. Moreover, the hydrolysis rate can be enhanced by introducing a specific functional group on the cyclic acetal, such as a carboxylic acid or an ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-2-acetyl-1,3-dioxane have been studied in vitro and in vivo. It has been shown to be non-toxic to mammalian cells at concentrations up to 1 mM. Furthermore, it does not induce significant changes in the expression of genes related to inflammation, oxidative stress, or apoptosis. However, it can affect the metabolism of certain drugs by inhibiting the activity of cytochrome P450 enzymes. This can lead to drug-drug interactions and alter the pharmacokinetics of the co-administered drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-acetyl-1,3-dioxane has several advantages for lab experiments. It is easy to synthesize and purify, and it can be easily installed and removed as a protecting group. Moreover, it can be functionalized to enhance its hydrolysis rate or to introduce other chemical functionalities. However, it has some limitations as well. It is sensitive to acidic and basic conditions and can undergo unwanted hydrolysis in the presence of water or other nucleophiles. Furthermore, its cyclic structure can hinder its solubility in certain solvents, making it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the research on 2-Methyl-2-acetyl-1,3-dioxane. One of the most promising areas is drug delivery. The cyclic acetal ring can be modified to enhance its stability and release properties, making it a potential candidate for targeted drug delivery. Moreover, the antimicrobial and antifungal properties of this compound can be further explored for the development of new antibiotics. Another potential direction is the synthesis of new cyclic acetals with enhanced properties, such as increased stability, solubility, or reactivity. This can open up new avenues for the synthesis of complex molecules and the development of new materials. Finally, the mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane can be further elucidated by studying its interactions with enzymes and other biomolecules. This can provide valuable insights into its potential applications in various fields.
Conclusion
2-Methyl-2-acetyl-1,3-dioxane is a versatile compound with potential applications in organic synthesis, drug delivery, and antimicrobial research. Its unique properties make it a promising candidate for the development of new materials and the synthesis of complex molecules. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-acetyl-1,3-dioxane involves a simple one-pot reaction between acetone and paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a white crystalline solid with a melting point of 60-62°C and a boiling point of 115-116°C. The product can be purified by recrystallization from ethanol or by column chromatography.
Propriétés
Numéro CAS |
165544-13-8 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
Clé InChI |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
SMILES canonique |
CC(=O)C1(OCCCO1)C |
Synonymes |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)


